molecular formula C13H21NO2 B4935486 3-(dimethylamino)-1-adamantanecarboxylic acid

3-(dimethylamino)-1-adamantanecarboxylic acid

Cat. No. B4935486
M. Wt: 223.31 g/mol
InChI Key: ZADGZQHWEVEUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-adamantanecarboxylic acid, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Memantine has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.

Mechanism of Action

3-(dimethylamino)-1-adamantanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, memantine reduces the excitotoxicity and neuronal damage caused by excessive glutamate release in the brain. This mechanism of action is different from other drugs used for the treatment of Alzheimer's disease, such as cholinesterase inhibitors.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-adamantanecarboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also reduces the production of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases. 3-(dimethylamino)-1-adamantanecarboxylic acid has been shown to have a neuroprotective effect on the brain, reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-1-adamantanecarboxylic acid has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied in animal models and clinical trials, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, memantine has some limitations for laboratory experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for research on memantine. One potential area of investigation is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is the development of new formulations of memantine that improve its solubility and bioavailability. Additionally, further research is needed to understand the long-term effects of memantine on cognitive function and neuronal health.

Synthesis Methods

3-(dimethylamino)-1-adamantanecarboxylic acid can be synthesized by reacting 1-adamantanecarboxylic acid with dimethylamine in the presence of a catalyst. The reaction yields 3-(dimethylamino)-1-adamantanecarboxylic acid, which can be further purified by recrystallization.

Scientific Research Applications

3-(dimethylamino)-1-adamantanecarboxylic acid has been extensively studied for its potential therapeutic benefits in various neurological disorders. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. 3-(dimethylamino)-1-adamantanecarboxylic acid has also been investigated for its potential in treating Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

3-(dimethylamino)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-14(2)13-6-9-3-10(7-13)5-12(4-9,8-13)11(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADGZQHWEVEUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CC3CC(C1)CC(C3)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)adamantane-1-carboxylic acid

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